molecular formula C12H15F3N2O3S B2418499 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine CAS No. 1421508-61-3

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

Cat. No. B2418499
CAS RN: 1421508-61-3
M. Wt: 324.32
InChI Key: PQCRZNVGKKUWJE-UHFFFAOYSA-N
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Description

“2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound in the search results .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is a common method used in the synthesis of these types of compounds .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

Cationic Cyclisation Catalysts

Sulfonamides, including compounds related to "2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine," serve as novel terminators in cationic cyclisations. These compounds facilitate the efficient formation of polycyclic systems, indicating their potential in complex organic syntheses (Haskins & Knight, 2002).

Metal Complexation for Spin-Crossover Studies

The oxidation of sulfanyl-, sulfinyl-, and sulfonyl-containing compounds leads to iron(II) complexes that exhibit significant spin-crossover phenomena. These complexes, including those with methylsulfonyl groups, demonstrate the subtle interplay between spin-crossover and crystallographic phase changes, underscoring their utility in materials science and magnetic studies (Cook et al., 2015).

Molecular Modeling and Simulation

Corrosion Inhibition Modeling

Piperidine derivatives, which share structural similarities with the compound , have been studied for their corrosion inhibition properties on iron surfaces through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the interaction mechanisms of such compounds with metal surfaces, highlighting their potential in corrosion prevention applications (Kaya et al., 2016).

Development of Functional Materials

Improved Water Flux in Nanofiltration Membranes

Novel sulfonated aromatic diamine monomers have been utilized to prepare thin-film composite nanofiltration membranes with enhanced water flux capabilities. This research demonstrates the role of sulfonated compounds in improving the hydrophilicity and performance of membranes for dye treatment, suggesting potential applications in water purification technologies (Liu et al., 2012).

Advanced Material Properties

Thermodynamic and Transport Property Studies

The synthesis and characterization of piperidinium ionic liquids, including those with oxygen atom-containing alkyl side chains, indicate significant impacts on thermal stability, viscosity, electrochemical windows, and ion conductivity. These findings are crucial for the development of advanced electrolytes and materials with specific electronic properties (Nokami et al., 2018).

properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)oxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O3S/c1-21(18,19)17-6-4-10(5-7-17)20-11-3-2-9(8-16-11)12(13,14)15/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCRZNVGKKUWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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